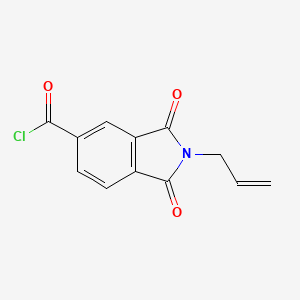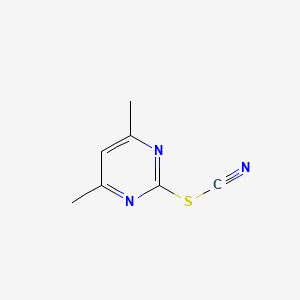
Cyclohexyl hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl hydrazinecarboxylate can be synthesized through the reaction of cyclohexylamine with hydrazinecarboxylate esters under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclohexylamine and hydrazinecarboxylate esters are combined under optimized conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Cyclohexyl hydrazine derivatives.
Substitution: Substituted cyclohexyl hydrazinecarboxylates.
Applications De Recherche Scientifique
Cyclohexyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of cyclohexyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Cyclohexyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates and cycloalkyl derivatives:
Similar Compounds: Cyanoacetohydrazide, cyclohexylamine, and other hydrazine derivatives.
Uniqueness: this compound is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties compared to other hydrazinecarboxylates. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52709-31-6 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
cyclohexyl N-aminocarbamate |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) |
Clé InChI |
PPEXEULYDIACQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
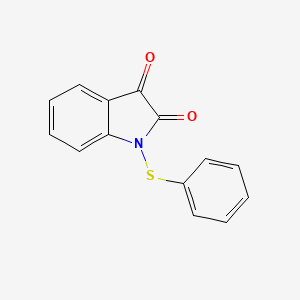
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
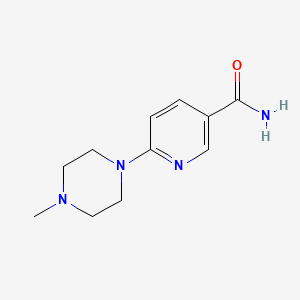

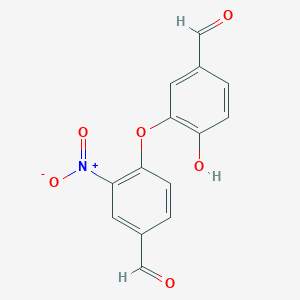
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
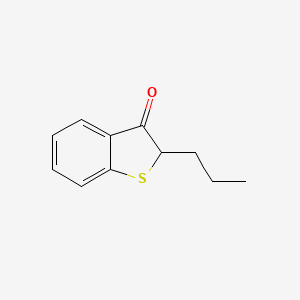
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
